4-hydroxy-8-methoxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide
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Overview
Description
4-hydroxy-8-methoxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide is a synthetic compound belonging to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-8-methoxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the quinoline core, followed by functionalization at specific positions to introduce the hydroxy, methoxy, and morpholinyl groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-8-methoxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction may produce quinoline-3-methanol derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-hydroxy-8-methoxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxyquinoline
- 8-methoxyquinoline
- N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide
Uniqueness
4-hydroxy-8-methoxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide is unique due to the combination of functional groups that confer specific chemical and biological properties.
Properties
Molecular Formula |
C17H21N3O4 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
8-methoxy-N-(2-morpholin-4-ylethyl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H21N3O4/c1-23-14-4-2-3-12-15(14)19-11-13(16(12)21)17(22)18-5-6-20-7-9-24-10-8-20/h2-4,11H,5-10H2,1H3,(H,18,22)(H,19,21) |
InChI Key |
VVIRKCGWWRYLSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC=C(C2=O)C(=O)NCCN3CCOCC3 |
Origin of Product |
United States |
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